N-methyl-1-phenyl-1-propanamine hydrochloride
Overview
Description
N-methyl-1-Phenylpropan-1-amine (hydrochloride) is a compound that falls under the category of benzylamines. It is commonly used as an analytical reference standard in forensic and research applications . The compound is known for its crystalline solid form and has a molecular formula of C10H15N • HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-Phenylpropan-1-amine (hydrochloride) typically involves the reaction of phenylpropanone with methylamine under reductive amination conditions. This process can be carried out using various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of N-methyl-1-Phenylpropan-1-amine (hydrochloride) often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-Phenylpropan-1-amine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylpropanone or phenylacetaldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
N-methyl-1-Phenylpropan-1-amine (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: In studies related to neurotransmitter activity and receptor binding.
Medicine: Research on its potential effects on the central nervous system.
Industry: Used in the synthesis of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The exact mechanism of action of N-methyl-1-Phenylpropan-1-amine (hydrochloride) is not fully understood. it is believed to interact with neurotransmitter systems in the brain, particularly affecting the release and reuptake of dopamine and norepinephrine. This interaction can lead to stimulant effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-Phenylpropan-1-amine (hydrochloride): A positional isomer with similar properties but different structural arrangement.
Phenylpropanolamine: A compound with similar stimulant effects but different chemical structure and pharmacological profile.
Uniqueness
N-methyl-1-Phenylpropan-1-amine (hydrochloride) is unique due to its specific structural configuration, which influences its interaction with biological targets and its applications in research and forensic analysis .
Properties
IUPAC Name |
N-methyl-1-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCXRPUXAZUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76605-79-3 | |
Record name | N-Methyl-1-phenylpropan-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076605793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU57KD63WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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